Journal Name:New Journal of Chemistry
Journal ISSN:1144-0546
IF:3.925
Journal Website:http://pubs.rsc.org/en/journals/journalissues/nj
Year of Origin:1987
Publisher:Royal Society of Chemistry (RSC)
Number of Articles Per Year:2233
Publishing Cycle:Monthly
OA or Not:Not
New Journal of Chemistry ( IF 3.925 ) Pub Date: 2023-07-27 , DOI:
10.1007/s10008-023-05594-8
Accurate online estimation of the state of charge (SOC) and state of energy (SOE) of lithium-ion batteries are essential for efficient and reliable energy management of new energy electric vehicles (EVs). To improve the accuracy and stability of the joint estimation of SOC and SOE of lithium-ion batteries for EVs, based on a dual-polarization (DP) equivalent circuit model and time-varying forgetting factor recursive least squares (TVFFRLS) algorithm for online parameter identification, a joint estimation method based on singular value decomposition with adaptive embedded cubature Kalman filtering (SVD-AECKF) algorithm is proposed. The algorithm adopts the embedded cubature criterion and singular value decomposition method to improve filtering efficiency, accuracy, and numerical stability. Meanwhile, combining the idea of adaptive covariance matching for real-time adaptive updating of system noise to improve joint estimation accuracy. Finally, the results under different initial errors and complex operating conditions show that the SVD-AECKF algorithm improves the convergence time of SOC estimation by at least 26.3% compared to that before optimization. The SOE estimation error is reduced by at least 12.0% compared to that before optimization. This indicates that the SVD-AECKF algorithm has good joint SOC and SOE estimation accuracy, convergence, and stability.
New Journal of Chemistry ( IF 3.925 ) Pub Date: 2023-07-10 , DOI:
10.1007/s10008-023-05572-0
An operational description of the linear potential scan voltammetry of solids experiencing a solid-state redox transformation with phase changes is described. The modeling is based on the application of nucleation equations of solid-state reaction kinetics to express the transferred charge/applied potential relationships. The flexible use of Prout-Tompkins and Avrami-Erofe’ev kinetics permits a satisfactory description of the voltammetry of solid-to-solid redox transformations with phase segregation. The model satisfactorily applies to reproduce linear potential scan curves recorded for graphite electrodes modified with several lead compounds in contact with aqueous electrolyte solutions.
New Journal of Chemistry ( IF 3.925 ) Pub Date: 2023-06-23 , DOI:
10.1007/s10008-023-05574-y
Proton-conducting oxides based on lanthanum ytterbates (LaYbO3) have been proposed as promising electrolytes due to their high chemical stability in aggressive atmospheres. To improve the transport properties of LaYbO3, a strategy of oxygen deficiency creation by acceptor-type doping is usually employed. However, the acceptor-doping strategy has some limitations related to the low solubility limit of the introduced dopants. To further improve the ionic transport of already doped LaYbO3, two strategies—isovalent doping (chemical factor) and sintering temperature (technological factor)—are deliberately used in the present work. The La0.9Sr0.1Yb0.8R0.2O3–δ (R = In, Er, Y, Dy) were synthesized using the standard citrate-nitrate technology. X-ray diffraction analysis showed that all the samples are single-phase and have an orthorhombic structure with space group of Pna21. Increasing the sintering temperature from 1400 to 1500 °C almost doubles the average grain size of the samples; as a result, the ceramics sintered at 1500 °C have higher grain boundary and total conductivities than those of the ceramics sintered at 1400 °C. Among the La0.9Sr0.1Yb0.8R0.2O3–δ ceramics sintered at 1500 °C, the Dy-substituted material exhibits the highest grain boundary and total conductivities that confirms dopant type affects the electrolyte microstructure which, in turn, affects its electrochemical response. Therefore, the La0.9Sr0.1Yb0.8Dy0.2O3–δ composition can be considered the most conductive among the studied series.
New Journal of Chemistry ( IF 3.925 ) Pub Date: 2023-07-27 , DOI:
10.1007/s10008-023-05605-8
The ethanolic extract of Lentinula Edodes, a fungal species, was evaluated as an ecological, green inhibitor to mitigate corrosion of carbon steel (CS) in acidic media. The Lentinula Edodes body fruit extract (LEBFE) was obtained using a well-established chemical method. Various electrochemical methods were employed to investigate the LEBFE’s corrosion inhibition efficiency under different operating conditions. The results showed that LEBFE is an effective mixed-type corrosion inhibitor, with a maximum corrosion protection efficiency 88.5 ± 0.2%. The inhibitor demonstrated efficient corrosion inhibition of the carbon steel surface over extended immersion periods and at various electrolyte temperatures. The FTIR and UV/Vis results indicated that the LEBFE extract contains compounds containing oxygen and nitrogen heteroatoms, which are known to interact strongly with carbon steel. The adsorption mechanism of the inhibitor on the carbon steel surface was based on physisorption, following the Langmuir isotherm. The results support the conclusion that LEFBE can be considered an effective and eco-friendly green inhibitor to control low-carbon steel corrosion in acid media.
New Journal of Chemistry ( IF 3.925 ) Pub Date: 2023-07-13 , DOI:
10.1007/s10008-023-05587-7
A slightly asymmetrical electrode pair configuration was employed on the 304 SS to promote the possible preferential pitting propagation on one electrode, while the other was relatively quiet. The pitting propagation kinetics was analyzed based on the estimated anodic current according to an allocation model as validated by the microscopic examination. The quasi-stable propagation mode was revealed due to its kinetic feature in between the metastable and the stable pitting, which resulted in a serious of dispersive pits gathered around some weak sites of the passive film. The proposed electrochemical noise signal collection device as well as the signal processing method may be beneficial for the understanding of the real pit propagation at free potential.
New Journal of Chemistry ( IF 3.925 ) Pub Date: 2023-06-07 , DOI:
10.1007/s10008-023-05555-1
The tunnel-type MnO2 structure is regarded as one of the most promising cathode materials for aqueous zinc-ion batteries due to its high theoretical specific capacity and excellent rate capability. In this study, α-MnO2 nanorods (MnO2-r) and nanotubes (MnO2-t) were synthesized by reacting KMnO4 with different reducing agents, namely Cr(NO3)3 and hydrochloric acid. Their molecular formulas were determined using various techniques as K0.8Mn8O16·1.44H2O and K0.8Mn8O16·0.80 H2O, respectively. By taking advantage of the charge screening effect induced by the higher crystal water content including enhanced Zn2+ diffusion kinetics, the zinc-ion storage capacity of MnO2-r is significantly improved. This results in a consistently increasing specific capacity of 372 mAh·g−1 on the 50th cycle at 0.1 A·g−1, excellent cycle stability over 1600 cycles at 1.0 A·g−1 and superior rate performance. Moreover, a two-stage process involving the insertion/extraction of H+ and Zn2+ accompanied by precipitation/dissolution of ZnSO4 [Zn (OH)2]3·3H2O (ZHS) on the electrode surface was tentatively proposed as the mechanism for Zn2+ storage in two electrode materials.
New Journal of Chemistry ( IF 3.925 ) Pub Date: 2023-06-03 , DOI:
10.1007/s10008-023-05520-y
Square-wave voltammetry (SWV) is a widely used technique for getting insight into mechanistic and kinetic aspects of various electrochemical reactions. To date, this pulse-voltammetric technique has been utilized in numerous electrochemical studies and it remains one of the most sophisticated electrochemical methods available. As a result of its higher sensitivity and its potential to provide insights similar to cyclic voltammetry for electrode mechanisms characterization, the SWV is increasingly being included in undergraduate electrochemistry laboratory curriculums. The features of experimental SW voltammograms are affected by various factors, such as kinetics of charge transfer, diffusion, adsorption phenomena, and chemical reactions coupled to electron transfer step. To understand some of the physical and chemical phenomena hidden in a single experimental SW voltammogram, it is inevitable to get a help of computer simulations. The purpose of this article is to offer a basic introduction to SWV written in a simple language, intended to engage students and familiarize them with the fundamentals of this technique. The ultimate objective is to provide the aspiring young electrochemists with a simulation procedure using the MATHCAD software, which can be employed to compute SW voltammograms following a rather easy simulation approach. A detailed tutorial on simulating SW voltammograms with MATHCAD software is presented. The simple tutorial offers a step-by-step breakdown of the simulation process of a square-wave voltammogram. Additionally, a MATHCAD ready-to-use file for simulation of a common electrode mechanism is provided. The current work aims to assist undergraduate students in learning about electrochemical simulations that serve as a corner stone to more advanced studies in SWV.
New Journal of Chemistry ( IF 3.925 ) Pub Date: 2023-06-20 , DOI:
10.1007/s10008-023-05569-9
Aqueous zinc ion batteries (AZIBs) have drawn more notice because of their affordability, high security, and favorable ecological impact. So far, manganese oxide (MnO2) is thought to be an attractive material for storing energy among cathodes of aqueous zinc ion batteries. In particular, the layered manganese dioxide (δ-MnO2) is more favorable to the diffusion of ions and can provide higher specific capacity. However, The effect of the concentration of reactants on microstructure and electrochemical performance of δ-MnO2, which has been less studied. Herein, the δ-MnO2 deposited on carbon fabric as the cathodes of AZIBs by four different reactant concentrations (0.05 M, 0.07 M, 0.10 M, and 0.12 M) of potassium permanganate solution were successfully prepared. The electrochemical properties of AZIBs fabricated by reactant concentrations of 0.10 M KMnO4 were excellent. The δ-MnO2/CC-0.10 M cathode provided higher rechargeable capacity of 268 mA h•g−1 at 0.1 A•g−1, outstanding rate capability, and long cycle life of 97.3% preservation after 500 cycles at 2A•g−1. This study systematically demonstrates the influence of reagent concentration on the efficiency and stability of aqueous zinc–manganese ion batteries.
New Journal of Chemistry ( IF 3.925 ) Pub Date: 2023-07-24 , DOI:
10.1007/s10008-023-05608-5
A native graphene oxide (GO) prepared by Hummers’ modified method was used as the template materials for the fabrication of electrochemically oxidative graphene oxide (OGO). The fabrication of OGO onto the glassy carbon electrode (GCE) persuaded via anodic reversible voltammetric cycles of a previously GO-GCE base surface materials. The new adapted approach was simple, cost-effective, and competent for producing active materials by preferential grafting of oxygenated functional groups into the GO lattice. It improved the rate of electron transfer process due to decreasing the contextual stacking among GO layers. The structure, composition, and the reactivity of the prepared OGO were characterized using various analytical techniques. FTIR data signified the richness of OGO surface with oxygenated functionalities including epoxy, ketonic, and carboxylic groups. The SEM images concluded a softer and smoother OGO surface, while the EDS analysis determines the significant differential amount of oxygen in OGO. XPS data confirmed the presence of a new oxygenated peak (not detected in the native GO) assigned to the aldehyde/alcoholic functional group. Cyclic voltammetric (CV) analysis of OGO-GCE in the background electrolyte indicated the existence of a couple reversible redox peaks. Differential pulse voltammetry (DPV) results were evident for the promising efficiency of OGO-GCE on the simultaneous determination of biological and environmental species such as dopamine (DA), ascorbic acid (AA), uric acid (UA), hydroquinone (HQ), and catechol (CC), respectively.Graphical Abstract
New Journal of Chemistry ( IF 3.925 ) Pub Date: 2023-07-12 , DOI:
10.1007/s10008-023-05586-8
SCI Journal Division of the Chinese Academy of Sciences
Major Disciplines | Sub Discipline | TOP | Summarize |
---|---|---|---|
化学3区 | CHEMISTRY, MULTIDISCIPLINARY 化学综合3区 | Not | Not |
Supplementary Information
Self Citation Rate | H-index | SCI Inclusion Status | PubMed Central (PML) |
---|---|---|---|
10.20 | 102 | Science Citation Index Science Citation Index Expanded | Not |
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